Azane;trichlororuthenium

Description

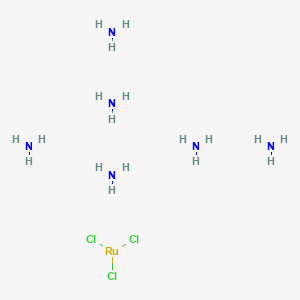

Azane;trichlororuthenium, formally identified as ruthenium(III) chloride trihydrate (RuCl₃·3H₂O) , is a coordination compound comprising ruthenium in the +3 oxidation state coordinated with three chloride ligands and three water molecules. Instead, "azane" may refer to historical naming conventions or derivative synthesis pathways involving ammonia.

RuCl₃·3H₂O is a hygroscopic, dark brown crystalline solid with applications in catalysis, materials science, and organic synthesis. It serves as a precursor for ruthenium-based catalysts in hydrogenation, oxidation, and C–H activation reactions . Its trihydrate form enhances solubility in polar solvents, making it preferable for laboratory use.

Properties

Molecular Formula |

Cl3H18N6Ru |

|---|---|

Molecular Weight |

309.6 g/mol |

IUPAC Name |

azane;trichlororuthenium |

InChI |

InChI=1S/3ClH.6H3N.Ru/h3*1H;6*1H3;/q;;;;;;;;;+3/p-3 |

InChI Key |

GBDZMMXUOBAJMN-UHFFFAOYSA-K |

Canonical SMILES |

N.N.N.N.N.N.Cl[Ru](Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Azane;trichlororuthenium can be synthesized through the reaction of ruthenium trichloride with ammonia. The process typically involves dissolving ruthenium trichloride in water and then adding an excess of ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{RuCl}_3 + 6 \text{NH}_3 \rightarrow [\text{Ru}(\text{NH}_3)_6]\text{Cl}_3 ]

Industrial Production Methods

In industrial settings, the production of this compound follows a similar approach but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Azane;trichlororuthenium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to lower oxidation state species.

Substitution: The ammonia ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or carbonyls.

Major Products Formed

Oxidation: Higher oxidation state ruthenium complexes.

Reduction: Lower oxidation state ruthenium complexes.

Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Azane;trichlororuthenium has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other ruthenium complexes and as a catalyst in various chemical reactions.

Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.

Medicine: Explored for its anticancer properties and potential use in chemotherapy.

Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which Azane;trichlororuthenium exerts its effects involves the interaction of the ruthenium ion with various molecular targets. The compound can bind to DNA, proteins, and other biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of cellular processes, making it a potential candidate for anticancer therapy. The pathways involved include the generation of reactive oxygen species and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ruthenium Red (Azane; Ruthenium(2+); Hexachloride; Dihydrate)

Ruthenium Red (C₆₂H₈₆Cl₂N₁₂O₂Ru₂) is a polynuclear ruthenium complex containing ammonia ligands, chloride ions, and bridging oxygen atoms. Unlike trichlororuthenium trihydrate, it features a mixed oxidation state (Ru²⁺/Ru³⁺) and a larger molecular structure .

Key Differences :

- Functionality : RuCl₃·3H₂O is primarily used in industrial and synthetic chemistry, whereas Ruthenium Red is a biological tool for studying calcium signaling and mitochondrial function .

- Solubility : Ruthenium Red is sparingly soluble in water but forms stable colloidal suspensions, contrasting with the higher aqueous solubility of RuCl₃·3H₂O .

Anhydrous Ruthenium(III) Chloride (RuCl₃)

The anhydrous form of RuCl₃ lacks water ligands, rendering it less soluble in polar solvents but more reactive in non-aqueous media. It is preferred for high-temperature catalytic processes, whereas the trihydrate is favored in solution-phase reactions .

Cobalt Hexammine Chloride ([Co(NH₃)₆]Cl₃)

Unlike RuCl₃·3H₂O, cobalt complexes are often used in coordination chemistry studies and as precursors for cobalt-based catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.